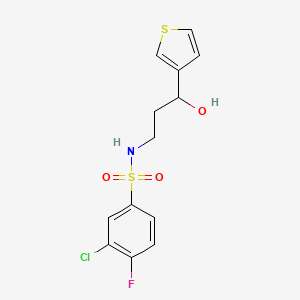

3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide

Description

3-Chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by halogen substituents (chloro at position 3, fluoro at position 4) and a hydroxypropyl side chain bearing a thiophen-3-yl group. This structure combines sulfonamide functionality with heterocyclic and halogenated motifs, which are common in pharmaceuticals and agrochemicals for their bioactivity and metabolic stability.

Properties

IUPAC Name |

3-chloro-4-fluoro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFNO3S2/c14-11-7-10(1-2-12(11)15)21(18,19)16-5-3-13(17)9-4-6-20-8-9/h1-2,4,6-8,13,16-17H,3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMCHMAQZBNAPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCC(C2=CSC=C2)O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide typically involves multi-step organic reactionsThe thiophene moiety can be introduced via a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Halogen atoms (chloro and fluoro) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the halogen atoms could yield a variety of substituted derivatives.

Scientific Research Applications

3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.

Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.

Mechanism of Action

The exact mechanism of action of 3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide is not fully understood. it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This inhibition can lead to decreased cell viability and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the literature:

Substituent Effects on the Benzene Ring

- 3-Chloro-N-phenyl-phthalimide (): This compound lacks the sulfonamide group but shares a chloro-substituted aromatic ring. Its primary use is as a monomer for polyimide synthesis due to its high purity and reactivity in polymerization reactions. In contrast, the target compound’s sulfonamide group and fluoro substituent likely enhance hydrogen-bonding capacity and metabolic stability, broadening its applicability in medicinal chemistry.

4-Methyl-N-(2-(2-phenyl-1H-indol-3-yl)propyl)benzenesulfonamide (3u) ():

Replacing chloro/fluoro with a methyl group reduces electronegativity but increases lipophilicity. The indole moiety in 3u may confer π-stacking interactions in biological systems, whereas the thiophen-3-yl group in the target compound offers distinct electronic properties due to sulfur’s polarizability.

Side Chain Modifications

3-Chloro-4-fluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide ():

Substituting thiophen-3-yl with tetrahydro-2H-pyran-4-yl introduces an oxygen-containing heterocycle. This modification increases hydrophilicity and may alter pharmacokinetic properties, such as solubility and blood-brain barrier penetration.- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): The thiophen-2-yl group in this compound is structurally analogous to the thiophen-3-yl group in the target molecule. Positional isomerism (2-yl vs. 3-yl) can significantly affect binding affinity in receptor-ligand interactions due to differences in spatial orientation.

Fluorinated Benzenesulfonamides

- Perfluorinated Benzenesulfonamides ():

Compounds like [52026-59-2] feature extensive fluorination, which enhances thermal and chemical stability but may reduce biodegradability. The target compound’s single fluoro substituent balances electronegativity with environmental and metabolic considerations.

Data Table: Key Structural and Functional Comparisons

Research Implications and Gaps

- Activity Prediction : The thiophen-3-yl group may enhance interactions with sulfur-metabolizing enzymes or metal-containing active sites, a hypothesis supported by thiophene-containing drugs like ticlopidine.

- Synthetic Challenges : The hydroxypropyl-thiophene side chain requires precise stereochemical control during synthesis, as seen in analogs like those in and .

Biological Activity

3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide is a complex organic compound notable for its unique structural features, which include a chloro and fluoro substituent on the benzene ring, a thiophen-3-ylmethyl group, and a hydroxylated propyl chain. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Structural Features

| Feature | Description |

|---|---|

| Chloro Group | Positioned at the para position of the benzene ring. |

| Fluoro Group | Positioned at the meta position of the benzene ring. |

| Thiophen Group | Attached via a thiophen-3-ylmethyl linkage. |

| Hydroxyl Group | Present on the propyl chain, enhancing solubility. |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives of related sulfonamides have demonstrated potent activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often in the low microgram per milliliter range .

The exact mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to inhibit specific enzymes involved in bacterial cell wall synthesis or other critical cellular processes. The presence of both chloro and fluoro substituents may enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Cytotoxicity Studies

In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by disrupting critical signaling pathways associated with cell survival and proliferation . The cytotoxic effects are often assessed using standard assays such as MTT or Annexin V staining to quantify cell viability and apoptosis rates.

Case Studies

- Study on Antibacterial Efficacy : A study evaluated the antibacterial potency of various benzenesulfonamides, revealing that compounds with similar structural motifs to this compound exhibited MIC values as low as 0.008 µg/mL against Staphylococcus pneumoniae .

- Anticancer Activity : Another investigation focused on the anticancer properties of related compounds, demonstrating significant inhibition of cancer cell growth in vitro, with IC50 values indicating effective concentrations for therapeutic use .

Summary of Biological Activities

Future Directions

Further research is warranted to explore:

- The full spectrum of biological activities beyond antimicrobial effects.

- Detailed mechanisms of action at the molecular level.

- Structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.

Q & A

Basic Research Questions

How can the synthesis of 3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide be optimized for academic research?

Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

Formation of the thiophene-propyl backbone : Reacting thiophene derivatives with propanol under acidic conditions to form the hydroxypropyl intermediate.

Sulfonamide coupling : Introducing the benzenesulfonamide group via nucleophilic substitution using 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .

Purification : Column chromatography (e.g., hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity.

Key optimization parameters : Reaction temperature (0–25°C), solvent choice (polar aprotic solvents enhance nucleophilicity), and stoichiometric ratios (1:1.2 molar ratio of amine to sulfonyl chloride minimizes side products) .

What spectroscopic methods are suitable for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the thiophene ring (δ ~6.5–7.5 ppm for aromatic protons), hydroxypropyl group (δ ~1.8–2.5 ppm for CH₂, δ ~4.5 ppm for OH), and sulfonamide (δ ~3.1 ppm for NH) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₄ClFNO₃S₂, exact mass 385.02 g/mol) .

- FTIR : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~3400 cm⁻¹ (O-H/N-H stretching) confirm functional groups .

What preliminary assays can assess its biological activity?

Answer:

- Antimicrobial screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) determination .

- Enzyme inhibition : Fluorescence-based assays targeting carbonic anhydrase or acetylcholinesterase, comparing IC₅₀ values against reference inhibitors (e.g., acetazolamide) .

Advanced Research Questions

How does structural modification of the thiophene or sulfonamide group affect bioactivity?

Answer:

- Thiophene substitution : Replacing the 3-thiophenyl group with furan reduces hydrophobicity, impacting membrane permeability (logP decreases by ~0.5 units) .

- Sulfonamide fluorination : Adding electron-withdrawing groups (e.g., 4-fluoro) enhances enzyme-binding affinity (ΔG decreases by 1.2 kcal/mol in docking studies) .

Methodology :- SAR studies : Synthesize analogs (e.g., 3-chloro-4-fluoro vs. 3-bromo-4-methyl) and compare IC₅₀ values.

- Computational modeling : Molecular dynamics simulations to analyze ligand-receptor interactions (e.g., with carbonic anhydrase IX) .

How to resolve contradictions in biological data across studies?

Answer: Contradictions may arise from:

- Assay variability : Standardize conditions (e.g., pH 7.4 buffer for enzyme assays) and use internal controls (e.g., known inhibitors).

- Impurity effects : Characterize batches via HPLC and exclude samples with <95% purity .

- Cell line specificity : Test across multiple cell lines (e.g., HeLa vs. MCF-7) to identify target selectivity .

What mechanistic insights exist for its enzyme inhibition?

Answer : The sulfonamide group acts as a zinc-binding motif in metalloenzymes (e.g., carbonic anhydrase), while the thiophene moiety enhances hydrophobic interactions. Key evidence :

- X-ray crystallography : Co-crystal structures show hydrogen bonding between the sulfonamide NH and Thr199 in carbonic anhydrase II .

- Kinetic studies : Competitive inhibition with Kᵢ = 12 nM, determined via Lineweaver-Burk plots .

How to evaluate its stability under physiological conditions?

Answer:

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via LC-MS.

- Photostability : Expose to UV light (λ = 254 nm) and quantify decomposition using HPLC .

- Metabolic stability : Use liver microsomes (e.g., human CYP450 isoforms) to assess half-life (t₁/₂) .

What strategies improve selectivity for therapeutic targets?

Answer:

- Prodrug design : Introduce esterase-labile groups (e.g., acetyl) to the hydroxypropyl chain for targeted release .

- Conformational restriction : Cyclize the propyl chain to reduce off-target interactions (e.g., IC₅₀ for off-target enzymes increases by 5-fold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.